molecular formula C17H22N4O2 B6696897 N-[4-(cyanomethyl)phenyl]-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide

N-[4-(cyanomethyl)phenyl]-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide

Cat. No.: B6696897
M. Wt: 314.4 g/mol
InChI Key: GJLQVQDCDANVEK-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an oxamide structure

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-20-10-8-14(11-20)12-21(2)17(23)16(22)19-15-5-3-13(4-6-15)7-9-18/h3-6,14H,7-8,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQVQDCDANVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide typically involves the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable aryl halide with a cyanomethylating agent under basic conditions.

    Attachment of the oxamide moiety: The cyanomethylated aryl compound is then reacted with an appropriate oxamide precursor, often involving a condensation reaction.

    Introduction of the pyrrolidinyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide
  • N-(4-cyanomethylphenyl)-N’-ethyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.

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